molecular formula C6H8N2O2 B1349275 1-Ethyl-1H-imidazole-2-carboxylic acid CAS No. 750598-99-3

1-Ethyl-1H-imidazole-2-carboxylic acid

Cat. No. B1349275
M. Wt: 140.14 g/mol
InChI Key: FTZHODMUSZODBY-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-2-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-imidazole-2-carboxylic acid consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen . The molecular formula is C6H8N2O2 .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Scientific Research Applications

Hydrolysis and Crystallization Studies

1-Ethyl-1H-imidazole-2-carboxylic acid and its derivatives have been studied in the context of hydrolysis and crystallization. For instance, the hydrolysis of related compounds like ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to crystalline forms, which are linked through hydrogen bonding into a three-dimensional network (Wu, Liu, & Ng, 2005).

Drug Synthesis and Inhibition Studies

In the field of medicinal chemistry, derivatives of 1-Ethyl-1H-imidazole-2-carboxylic acid have been synthesized for various biological activities. For example, derivatives have been evaluated for their β-glucuronidase inhibitory activity, revealing that many demonstrate good inhibition, which is significant in the context of drug synthesis and disease treatment (Salar et al., 2017).

Synthesis and Biological Activity

Synthesis of various 1H-imidazole derivatives has been linked to biological activity. For instance, introducing an ethyl chain at specific positions of these molecules caused hormonal activity in estrogen receptor positive cells and showed inhibitory effects on cyclooxygenase enzymes (Wiglenda et al., 2005).

Synthesis and Transformation Studies

Research has also focused on the synthesis of new optically active 1H-imidazole derivatives and their transformation. These transformations include the production of dihydro-1H-imidazole derivatives, which have potential applications in various chemical syntheses and drug development (Jasiński et al., 2008).

Anti-Tuberculosis Activity

Studies have also explored the anti-tuberculosis activities of imidazole derivatives. Certain analogues have shown significant inhibition against Mycobacterium tuberculosis strains, indicating potential applications in the treatment of tuberculosis (Gupta, Hameed, & Jain, 2004).

Intermediate Synthesis for Medicinal Compounds

1-Ethyl-1H-imidazole-2-carboxylic acid derivatives have been used as intermediates in the synthesis of medicinal compounds. For example, they have been employed in the synthesis of Olmesartan, a medication used in the treatment of high blood pressure (Shen Zheng-rong, 2007).

Future Directions

Imidazole-based compounds have a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

1-ethylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZHODMUSZODBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366595
Record name 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-imidazole-2-carboxylic acid

CAS RN

750598-99-3
Record name 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YH Yan, W Li, W Chen, C Li, KR Zhu, J Deng… - European Journal of …, 2022 - Elsevier
Production of metallo-β-lactamases (MBLs) in bacterial pathogens is an important cause of resistance to the ‘last-resort’ carbapenem antibiotics. Development of effective MBL inhibitors …
Number of citations: 8 www.sciencedirect.com

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